Emtricitabine Isopropyl Carbamate
Description
Properties
Molecular Formula |
C₁₂H₁₆FN₃O₅S |
|---|---|
Molecular Weight |
333.34 |
Synonyms |
Isopropyl (5-Fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Chemistry of Emtricitabine Isopropyl Carbamate and Analogues
Stereoselective Synthetic Pathways and Chiral Control Strategies
The biological activity of emtricitabine (B123318) is intrinsically linked to its specific stereochemistry. Therefore, establishing stereoselective synthetic pathways is of paramount importance. A key strategy involves the use of chiral auxiliaries to control the stereochemical outcome of reactions. For instance, one method employs L-menthol as a chiral auxiliary. In this process, a refined 5S-(5'-fluorocytosine-1')-1,3-oxathiolan-2-ethoxycarbonyl-(1'R, 2'S, 3'R)-menthyl ester is synthesized. The chiral auxiliary, L-menthol, is subsequently removed under mild basic conditions to yield the desired emtricitabine product. google.com This approach ensures the correct stereoconfiguration at the chiral centers of the molecule.
Another critical aspect of chiral control is the separation and analysis of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Methods have been developed using chiral stationary phases like Chiralcel OD-H to separate enantiomers of related compounds, which can be adapted for emtricitabine analogues. nih.gov Similarly, capillary electrochromatography using polysaccharide-based chiral stationary phases such as Chiralpak AD-RH, Chiralcel OD-RH, Chiralcel OJ-RH, and Chiralpak AS-RH has proven effective in resolving chiral pharmaceuticals. nih.gov These analytical techniques are crucial for ensuring the enantiomeric purity of the final product and for monitoring any potential chiral inversion during the manufacturing process and stability studies. nih.gov
The development of stereoselective syntheses for related heterocyclic compounds, such as aminoiminohexitols, through diastereoselective Strecker reactions and carbamate (B1207046) annulation, provides further insights into potential strategies that could be applied to the synthesis of emtricitabine analogues. nih.gov These methods highlight the importance of understanding the influence of substrate substitution patterns on the diastereoselectivity of key reaction steps. nih.gov
Development and Optimization of Efficient Chemical Reaction Sequences
Efficiency in the synthesis of emtricitabine and its derivatives is a key consideration for industrial-scale production. This involves optimizing reaction sequences to maximize yield, minimize steps, and use readily available, cost-effective starting materials. google.com Research into the synthesis of long-acting nanoformulated emtricitabine prodrugs, for example, has led to the development of potent and lipophilic phosphoramidate (B1195095) prodrugs. nih.gov While focused on a different analogue, the synthetic strategies employed could inform the development of more efficient routes to carbamate derivatives.
One-pot and multicomponent reactions are also being explored to enhance synthetic efficiency. These approaches, which are in line with the principles of green chemistry, reduce the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste. nih.gov
Green Chemistry Principles Applied to Emtricitabine Isopropyl Carbamate Synthesis
The application of green chemistry principles is increasingly becoming a standard in pharmaceutical manufacturing to minimize environmental impact. The twelve principles of green chemistry provide a framework for developing more sustainable synthetic processes.
Key principles relevant to emtricitabine synthesis include:
Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. This can be achieved by optimizing atom economy and reducing the use of auxiliary substances. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov
Less Hazardous Chemical Synthesis: Whenever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. In the synthesis of emtricitabine intermediates, the use of cyclohexane (B81311) as a single solvent is a step in this direction. google.comnih.gov
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Conducting reactions at ambient temperature and pressure whenever possible is a key aspect of this principle. nih.gov
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov One patented method for emtricitabine synthesis mentions the use of an acid catalyst in an esterification reaction. google.com
By integrating these principles, the synthesis of this compound and its analogues can be made more environmentally friendly and economically viable. google.com
Considerations for Laboratory-Scale and Pilot-Scale Synthesis
Scaling up a synthetic process from the laboratory to a pilot plant and eventually to industrial production presents numerous challenges. What works well on a small scale may not be directly transferable to a larger scale.
Key Considerations for Scale-Up:
| Factor | Laboratory-Scale Focus | Pilot-Scale and Industrial-Scale Focus |
| Reagent & Solvent Handling | Manual addition of reagents is common. | Automated and controlled addition systems are necessary for safety and consistency. The volume of solvents requires robust storage and transfer systems. |
| Heat Transfer | Efficient heating and cooling are easily achieved due to a high surface area-to-volume ratio. | Heat transfer becomes a critical issue. The lower surface area-to-volume ratio requires specialized reactors with efficient heating and cooling jackets to maintain optimal reaction temperatures and prevent runaway reactions. |
| Mixing | Magnetic stirrers or overhead stirrers provide adequate mixing. | Powerful mechanical agitators are required to ensure homogeneity in large reaction vessels. Inefficient mixing can lead to localized temperature gradients, side reactions, and lower yields. |
| Process Control | Manual monitoring of parameters like temperature, pressure, and pH is often sufficient. | Sophisticated process analytical technology (PAT) is crucial for real-time monitoring and control to ensure consistency and safety. |
| Work-up & Purification | Techniques like separatory funnel extractions and flash chromatography are common. | These techniques are often impractical on a large scale. Alternative methods like liquid-liquid extraction in specialized equipment and crystallization are preferred for purification. Recrystallization using solvents like cyclohexane has been noted for intermediates. google.com |
| Safety | Risks are generally lower due to smaller quantities of materials. | A thorough hazard analysis is essential. The potential for runaway reactions, fires, and exposure to hazardous materials is significantly higher. |
The successful scale-up of this compound synthesis requires careful consideration of these factors to ensure a safe, efficient, and reproducible manufacturing process. google.com
Impurity Profiling and Control in Synthetic Routes
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Regulatory agencies require a thorough understanding and control of impurities. For emtricitabine and its analogues, several potential impurities can arise during synthesis.
Common Emtricitabine-Related Impurities:
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C12H16FN3O5S | 333.34 |
| Emtricitabine IP Impurity A / Emtricitabine Carboxylic Acid | C8H8FN3O4S | 261.23 |
| Emtricitabine IP Impurity B / Emtricitabine 5-Epimer & Enantiomer | C8H10FN3O3S | 247.25 |
| Emtricitabine IP Impurity G / Emtricitabine S-Oxide (S)-Isomer | C8H10FN3O4S | 263.25 |
| Emtricitabine IP Impurity H / Emtricitabine S-Oxide (R)-Isomer | C8H10FN3O4S | 263.25 |
| Emtricitabine Dimer Impurity | C17H20F2N6O6S2 | 506.50 |
Data sourced from various suppliers and databases. veeprho.comallmpus.com
Controlling these impurities requires a multi-faceted approach:
Process Optimization: As mentioned previously, controlling reaction parameters such as pH and temperature can significantly reduce the formation of certain impurities. google.com
Raw Material Control: The purity of starting materials and reagents is crucial, as impurities in these can be carried through the synthesis and contaminate the final product.
Purification Techniques: Effective purification methods, such as recrystallization, are essential for removing impurities from intermediates and the final active pharmaceutical ingredient (API). For example, recrystallization with cyclohexane is used for an emtricitabine intermediate. google.com
Analytical Monitoring: Robust analytical methods, including HPLC and mass spectrometry, are necessary to detect, identify, and quantify impurities throughout the manufacturing process. google.com Nuclear magnetic resonance (NMR) spectroscopy is also used for the characterization of impurities. google.com
By implementing these control strategies, the quality and purity of this compound can be assured, meeting the stringent requirements for pharmaceutical use.
Physicochemical and Solid State Characterization Methodologies for Academic Research Applications
Comprehensive Spectroscopic and Chromatographic Elucidation Techniques
The structural integrity and purity of Emtricitabine (B123318) Isopropyl Carbamate (B1207046) are established through a suite of analytical techniques. These methods provide a detailed fingerprint of the molecule, confirming its identity and quantifying any potential impurities.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and UV-Visible Spectroscopy (UV-Vis) are pivotal. ¹H and ¹³C NMR spectroscopy are utilized to elucidate the molecular structure by mapping the chemical environment of each proton and carbon atom. Mass spectrometry provides the exact molecular weight of the compound, which for Emtricitabine Isopropyl Carbamate is 333.34 g/mol , corresponding to its molecular formula C12H16FN3O5S. pharmaffiliates.com FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. UV-Vis spectroscopy is employed to determine the wavelength of maximum absorption, which is a key parameter for quantitative analysis.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. HPLC separates the target compound from any related substances or impurities, allowing for their precise quantification.
Table 1: Spectroscopic and Chromatographic Data for this compound
| Parameter | Technique | Observed Value/Characteristic |
| Molecular Formula | Mass Spectrometry | C12H16FN3O5S pharmaffiliates.com |
| Molecular Weight | Mass Spectrometry | 333.34 pharmaffiliates.com |
| Structural Elucidation | ¹H NMR, ¹³C NMR | Provides detailed structural information |
| Functional Group Analysis | FTIR Spectroscopy | Identifies characteristic functional groups |
| Purity Assessment | HPLC | Separates and quantifies impurities |
| Quantitative Analysis | UV-Vis Spectroscopy | Determines wavelength of maximum absorption |
Polymorphism and Crystalline Form Research of this compound
The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. Therefore, a comprehensive investigation into the polymorphism and crystalline forms of this compound is crucial.
Identification and Characterization of Distinct Crystalline Forms
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The identification and characterization of these forms are typically achieved using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). While specific data on the distinct crystalline forms of this compound are not widely published in publicly accessible literature, the standard approach involves screening for polymorphs by crystallization under various conditions (e.g., different solvents, temperatures, and pressures).
Amorphous Solid Dispersion Investigations
To enhance the solubility and dissolution rate of poorly soluble compounds, formulating them as amorphous solid dispersions is a common strategy. In this approach, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix. Research in this area for this compound would involve screening various polymers for miscibility and the ability to stabilize the amorphous form. The resulting dispersions would be characterized by techniques like DSC and XRPD to confirm the absence of crystallinity.
Solid-State Stability Assessments
The physical and chemical stability of the solid form of this compound is a critical parameter. Solid-state stability studies are conducted under various stress conditions, such as elevated temperature, humidity, and light exposure. These studies aim to identify any potential degradation pathways or changes in the crystalline form over time. HPLC and XRPD are key analytical tools used to monitor for chemical degradation and changes in the solid form, respectively.
In Vitro Solubility and Dissolution Rate Modulation Approaches
The solubility of a drug substance in aqueous media is a prerequisite for its absorption. For compounds with limited solubility, various formulation strategies can be employed to enhance their dissolution rate. For this compound, this could involve techniques such as particle size reduction (micronization or nanocrystallization), the use of solubilizing agents (surfactants and cyclodextrins), and the formation of amorphous solid dispersions as mentioned previously. The effectiveness of these approaches is evaluated by conducting in vitro solubility and dissolution studies in various physiologically relevant media.
Preformulation Studies for Non-Clinical Development
Preformulation studies are the foundational investigations that guide the development of a stable and effective dosage form. These studies for this compound would encompass several key areas.
Excipient Compatibility: This involves testing the compatibility of the active pharmaceutical ingredient (API) with various common pharmaceutical excipients. The API is mixed with individual excipients and stored under accelerated stability conditions. The mixtures are then analyzed at regular intervals for any signs of physical or chemical incompatibility, such as degradation of the API or changes in physical appearance.
Stability in Various Media: The stability of this compound would be assessed in different aqueous media, including simulated gastric and intestinal fluids. This helps to understand its degradation profile under conditions that mimic the gastrointestinal tract.
Table 2: Representative Preformulation Studies for this compound
| Study | Purpose | Key Parameters Investigated |
| Excipient Compatibility | To identify suitable excipients for formulation development. | Appearance, purity of API, degradation products. |
| Stability in Solution | To determine the degradation kinetics and pathways in various media. | pH of the media, temperature, light exposure. |
| Solid-State Stability | To assess the physical and chemical stability of the solid drug. | Temperature, humidity, light exposure, crystal form. |
In Vitro and Cellular Pharmacology of Emtricitabine Isopropyl Carbamate
Elucidation of Cellular Uptake Mechanisms and Membrane Transporter Interactions (e.g., MATE1, OAT1, ABC transporters)
Emtricitabine (B123318) Isopropyl Carbamate (B1207046) is a prodrug of emtricitabine, designed to enhance properties such as cellular uptake. While studies specifically detailing the transport mechanisms for the isopropyl carbamate form are not extensively documented in the reviewed literature, research on related emtricitabine prodrugs, such as fatty acyl conjugates, has demonstrated improved cellular accumulation compared to the parent drug. nih.gov This suggests that the lipophilic nature of the prodrug moiety facilitates passive diffusion across the cell membrane.
Once the prodrug enters the cell and is hydrolyzed to emtricitabine, the parent compound becomes a substrate for specific cellular transporters. Research has focused on identifying these transporters to understand its distribution and potential for drug-drug interactions. Studies using polarized monolayers of MDCK cells stably expressing various transporters have shown that emtricitabine is a substrate for the Multidrug and Toxin Extrusion Protein 1 (MATE1, an SLC47A1 transporter). nih.gov This transporter contributed to the basal-to-apical transport of emtricitabine. nih.gov In contrast, the same research indicated that emtricitabine is not a substrate for the organic cation transporters OCT1 (SLC22A1) and OCT2 (SLC22A2), nor is it transported by the major ABC transporters P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (BCRP, ABCG2), or Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2). nih.gov
The interaction with MATE1 is significant, as this transporter is involved in the secretion of drugs into the urine. nih.gov This interaction can be inhibited by other drugs, such as cimetidine (B194882) and ritonavir, which decreased MATE1-mediated transport of emtricitabine in vitro. nih.gov
Intracellular Biotransformation and Active Metabolite Formation Pathways
The antiviral activity of Emtricitabine Isopropyl Carbamate is entirely dependent on its intracellular conversion to the active triphosphate metabolite. This process involves two main stages: initial hydrolysis of the prodrug moiety followed by a sequential phosphorylation cascade.
Following cellular uptake, the first critical step in the activation pathway is the cleavage of the isopropyl carbamate group from the emtricitabine molecule. This reaction is carried out by intracellular enzymes. While the specific enzymes responsible for hydrolyzing this compound have not been explicitly identified in the available literature, this cleavage is characteristic of ester and carbamate prodrugs. The reaction is catalyzed by a class of enzymes known as carboxylesterases or other non-specific hydrolases present in the cytoplasm of cells. nih.gov These enzymes recognize and cleave the ester linkage of the carbamate, releasing the parent drug, emtricitabine, and byproducts of isopropyl alcohol and carbon dioxide. nih.gov Studies on other carbamate-based compounds confirm that carbamate hydrolases are efficient at cleaving such linkages. nih.gov
Once emtricitabine is released within the cell, it undergoes sequential phosphorylation by host cellular kinases to become pharmacologically active. patsnap.com This is the same pathway followed by the parent drug, emtricitabine. The process adds three phosphate (B84403) groups to the molecule, converting it first to emtricitabine monophosphate, then to emtricitabine diphosphate, and finally to the active anabolite, emtricitabine 5'-triphosphate (FTC-TP). patsnap.commedchemexpress.com This active triphosphate form is a structural analog of the natural deoxycytidine 5'-triphosphate (dCTP). drugbank.com The intracellular half-life of emtricitabine triphosphate is notably long, reported to be 39 hours, which supports once-daily dosing regimens for the parent drug. nih.gov
The efficacy of emtricitabine is directly related to the intracellular concentration of its active triphosphate metabolite, FTC-TP. Quantitative analysis using liquid chromatography-tandem mass spectrometry has been employed to measure the levels of FTC-TP in various cell types. nih.gov These studies are crucial for understanding the pharmacokinetics of the drug in relevant tissue compartments.
For instance, at steady state, concentrations of FTC-TP have been observed to differ significantly between cell types. Levels are notably high in peripheral blood mononuclear cells (PBMCs) and cervical cells, while being comparatively lower in rectal and seminal cells. nih.gov This differential accumulation highlights tissue-specific pharmacology.
Below is a table summarizing representative steady-state concentrations of Emtricitabine Triphosphate (FTC-TP) in various human cells.
| Cell Type | Mean Steady-State Concentration (Css) | Unit |
| Peripheral Blood Mononuclear Cells (PBMCs) | 5.7 | pmol/10⁶ cells |
| Cervical Cells | 7 | pmol/10⁶ cells |
| Rectal Mononuclear Cells | 0.8 | pmol/10⁶ cells |
| Seminal Cells | 0.3 | pmol/10⁶ cells |
| Data sourced from a pharmacokinetic study in adults. nih.gov |
Pre Clinical Pharmacokinetics and Metabolism Investigations Excluding Human Specific Data
In Vitro Metabolic Stability and Pathway Elucidation (e.g., liver microsomal stability, S9 fraction incubations)
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a new chemical entity. For a prodrug like Emtricitabine (B123318) Isopropyl Carbamate (B1207046), these tests assess its lability and the rate at which it converts to the active parent drug. The liver S9 fraction, which contains a mixture of cytosolic and microsomal enzymes, is a common matrix for these studies as it can mediate both Phase I and Phase II metabolic reactions.
Studies on similar isopropyl carbamate prodrugs have shown that they are designed to be labile in biological matrices. For instance, an isopropyl carbamate derivative of isoniazid (B1672263) was found to be effectively converted to its parent drug in mouse liver tissue homogenates. acs.org Likewise, other emtricitabine prodrugs have demonstrated rapid degradation in plasma from various preclinical species, including mice and rats, highlighting species-specific differences in enzymatic hydrolysis rates. dovepress.com
It is hypothesized that incubations of Emtricitabine Isopropyl Carbamate with liver S9 fractions from common preclinical species (e.g., rat, dog, monkey) would show a defined rate of disappearance of the prodrug with a corresponding appearance of the parent compound, emtricitabine. The primary goal of these studies is to confirm that the carbamate moiety is successfully cleaved to release the active drug. acs.org
Role of Cytochrome P450 Enzymes and Non-CYP Mediated Transformations
The metabolic conversion of this compound is expected to involve multiple enzymatic pathways.
Non-CYP Mediated Transformations: The principal and intended metabolic pathway is the hydrolysis of the carbamate bond. This reaction is typically mediated by carboxylesterases, which are abundant in the liver, plasma, and intestine. nih.gov The purpose of these enzymes is to cleave the ester-like bond of the carbamate, releasing the active drug. nih.govacs.org This hydrolytic cleavage is a critical activation step for the prodrug.
Cytochrome P450 (CYP) Enzymes: The parent drug, emtricitabine, has a low potential for metabolism by CYP450 enzymes. amazonaws.com However, the isopropyl carbamate moiety of the prodrug could be a substrate for CYP-mediated oxidation. Studies on other N,N-disubstituted carbamate prodrugs suggest that bioconversion can be initiated by a CYP-catalyzed hydroxylation of the substituent group. nih.gov While the primary activation pathway is likely esterase-mediated hydrolysis, a parallel, minor pathway involving CYPs cannot be ruled out without specific experimental data.
Oxidative Metabolism of Isopropyl Moiety and Carbamate Cleavage
The metabolic breakdown of the this compound prodrug is theorized to occur via two main reactions targeting the prodrug moiety:
Carbamate Cleavage: This is the primary, intended activation pathway. Hydrolytic enzymes, such as carboxylesterases, attack the carbonyl group of the carbamate, leading to the cleavage of the N-C(O) bond. This reaction releases the free, active emtricitabine, along with isopropanol (B130326) and carbon dioxide as byproducts. acs.orgnih.gov
Oxidative Metabolism of Isopropyl Moiety: A potential secondary metabolic pathway involves the oxidation of the isopropyl group itself. This reaction would likely be catalyzed by Cytochrome P450 enzymes, such as members of the CYP3A family, which are known to metabolize small alkyl groups. nih.gov This would result in a hydroxylated intermediate, which may then be further metabolized or spontaneously decompose.
| Pathway | Enzymes Involved (Hypothesized) | Metabolites Formed | Significance |
|---|---|---|---|
| Carbamate Hydrolysis | Carboxylesterases, Other Hydrolases | Emtricitabine (Active Drug), Isopropanol, CO2 | Primary bioactivation pathway |
| Isopropyl Group Oxidation | Cytochrome P450 (e.g., CYP3A) | Hydroxylated Prodrug Intermediate | Potential minor metabolic pathway |
Pre-Systemic Biotransformation Studies (in vitro/theoretical)
Pre-systemic biotransformation, or first-pass metabolism, occurs when a drug is metabolized after oral administration but before it reaches systemic circulation. Carbamate prodrugs are often designed to protect the active molecule from extensive first-pass metabolism or to control its release. nih.govnih.gov
For this compound, in vitro models using stomach, intestinal, and liver tissue homogenates from preclinical species would be used to investigate its stability and conversion in the gastrointestinal tract and liver. acs.org The goal is to ensure the prodrug remains sufficiently intact for absorption but is efficiently converted to active emtricitabine in the gut wall, liver, or systemic circulation to exert its therapeutic effect. acs.orgnih.gov This strategy aims to modulate the pharmacokinetic profile, potentially leading to more sustained plasma concentrations of emtricitabine compared to direct administration of the parent drug.
In Vitro Permeability and Distribution Studies (e.g., Caco-2 models)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal permeability of drugs. These cells differentiate to form a polarized monolayer with tight junctions that mimic the intestinal barrier.
While specific Caco-2 data for this compound is not publicly available, the rationale for its design suggests a key objective is to improve permeability. Emtricitabine itself is a hydrophilic molecule. The addition of the isopropyl carbamate moiety increases its lipophilicity. This modification is expected to enhance its ability to cross the intestinal membrane via passive diffusion. Studies on other lipophilic prodrugs of emtricitabine have confirmed that this strategy can lead to significantly improved cellular uptake compared to the parent compound. nih.gov An in vitro Caco-2 permeability assay for this compound would measure the rate of its transport from the apical (intestinal lumen) side to the basolateral (blood) side of the monolayer, providing an estimate of its absorption potential.
Quantitative Bioanalytical Method Development for Pre-clinical Samples
To accurately assess the pharmacokinetics of this compound in preclinical studies, a robust and validated bioanalytical method is essential. The standard for such quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
The development of such a method for preclinical samples (e.g., plasma, tissue homogenates from rats or mice) would require the following:
Simultaneous Quantification: The method must be able to simultaneously measure the concentrations of both the intact prodrug (this compound) and the released active drug (Emtricitabine). acs.org This is critical for understanding the in vivo conversion rate and the pharmacokinetic profiles of both entities.
Method Validation: The LC-MS/MS method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability of the analytes in the biological matrix during sample processing and storage.
Sample Preparation: A robust sample preparation technique, such as protein precipitation or liquid-liquid extraction, would be optimized to efficiently extract both the prodrug and the parent drug from the complex biological matrix while minimizing interference.
| Parameter | Description | Technique |
|---|---|---|
| Analytes | Simultaneous measurement of this compound and Emtricitabine. | LC-MS/MS |
| Matrices | Plasma, liver homogenates, intestinal homogenates from preclinical species (e.g., mouse, rat). | LC-MS/MS |
| Validation | Assessment of linearity, accuracy, precision, selectivity, recovery, and stability. | Standard industry guidelines |
| Application | To define the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and parent drug. | Pharmacokinetic studies |
Structure Activity Relationship Sar and Rational Design of Emtricitabine Isopropyl Carbamate Analogues
Principles of Prodrug Design for Nucleoside Analogues
The primary goal of prodrug design for nucleoside analogues is to transiently modify the parent drug's chemical structure to improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For nucleoside analogues like emtricitabine (B123318), this often involves masking the polar hydroxyl and amine functional groups to increase lipophilicity and facilitate passage through cellular membranes. nih.gov Carbamates, formed by reacting an isocyanate with an alcohol or an amine, represent a versatile class of prodrug moieties. nih.gov
The rationale behind using carbamate (B1207046) prodrugs for nucleoside analogues is multifaceted:
Protection from Premature Metabolism: The carbamate linkage can protect the nucleoside analogue from degradation by enzymes in the gut and liver, allowing more of the parent drug to reach the systemic circulation. nih.gov
Controlled Release: The rate of hydrolysis of the carbamate bond can be tailored by modifying its chemical structure. This allows for a more controlled and sustained release of the active drug, potentially leading to longer-lasting therapeutic effects and reduced dosing frequency. acs.org
Bypassing Rate-Limiting Steps: In some prodrug strategies, such as the ProTide approach, the prodrug is designed to be metabolized intracellularly to the monophosphate form of the nucleoside analogue, thereby bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. nih.gov
Impact of Structural Modifications on In Vitro Antiviral Potency and Selectivity
The structural modifications inherent in creating a prodrug, such as the addition of an isopropyl carbamate group to emtricitabine, can significantly influence its in vitro antiviral potency and selectivity. While the prodrug itself is generally inactive, its ability to efficiently deliver the parent drug to the target cell and be converted to the active form is paramount.
Studies on carbamate derivatives of other nucleoside reverse transcriptase inhibitors, such as stavudine, have shown that these modifications can result in compounds that inhibit HIV replication at micromolar concentrations. nih.gov The antiviral activity of these prodrugs is intrinsically linked to their intracellular conversion to the parent nucleoside.
For emtricitabine, research into long-acting formulations has explored various carbamate prodrugs. A study on emtricitabine octyl carbamate prodrugs with different bioreversible protecting groups at the 5'-position demonstrated that these modifications are compatible with maintaining antiviral activity. acs.org The key is the efficient intracellular release of emtricitabine, which then exerts its antiviral effect.
Optimization of Chemical Properties for Improved Cellular Uptake and Biotransformation
The optimization of chemical properties is a critical aspect of designing effective emtricitabine carbamate prodrugs. The goal is to strike a balance between stability in the extracellular environment and efficient cleavage within the target cell. The structure of the carbamate moiety plays a crucial role in determining these properties.
Research on emtricitabine carbamate prodrugs has shown that the rate of hydrolysis can be tuned by altering the length of the alkyl chain attached to the carbamate. acs.org For instance, in a series of 5'-O-alkyl carbonate derivatives of an emtricitabine carbamate, analogues with shorter alkyl chains, like methyl carbonate, exhibited significantly faster hydrolysis in liver S9 fractions compared to those with longer chains like octyl carbonate. acs.org This suggests that the steric and electronic properties of the promoiety directly influence the rate of biotransformation.
The following interactive table summarizes the hydrolysis rates of different 5'-O-alkyl carbonate emtricitabine carbamate prodrugs in human liver S9 fraction, demonstrating the tunability of the prodrug activation kinetics.
| Prodrug Analogue (5'-O-Modification) | Rate of Hydrolysis (pmol/min/mg protein) |
| Methyl Carbonate | ~10-fold higher than octyl carbonate |
| Propyl Carbonate | Modestly higher rate than shorter and longer chains |
| Octyl Carbonate | Baseline |
| Data derived from a study on 5'-modified emtricitabine octyl carbamate prodrugs. The exact numerical values were not provided in the source. acs.org |
This tunability is crucial for developing long-acting injectable formulations, where a slower, sustained release of the active drug is desired. acs.org The choice of the carbamate substituent, such as the isopropyl group, would therefore be a deliberate design choice to achieve a specific hydrolysis profile.
Design and Synthesis of Novel Derivatives with Enhanced Pre-clinical Pharmacological Profiles
The rational design and synthesis of novel emtricitabine carbamate derivatives are aimed at creating compounds with superior preclinical pharmacological profiles, particularly for long-acting applications. The synthesis of these prodrugs typically involves standard coupling reactions. For example, emtricitabine carbamate prodrugs can be prepared by reacting emtricitabine with an appropriate alkyl chloroformate in the presence of a base like pyridine. nih.gov
Preclinical evaluations of long-acting semi-solid prodrug nanoparticle (SSPN) formulations of emtricitabine have demonstrated the potential of this approach. nih.govnih.gov In these studies, carbamate/carbonate prodrugs of emtricitabine with varying alkyl chain lengths (C4, C6, and C8) were synthesized and formulated into nanoparticles. nih.gov
These formulations exhibited extended pharmacokinetic half-lives in multiple preclinical species, including rats, rabbits, and mice. nih.gov For instance, after intramuscular injection, plasma concentrations of the parent drug were detectable for up to 28 days in mice. nih.gov Furthermore, these long-acting formulations were shown to be effective in preventing HIV infection in humanized mouse models, with undetectable viral loads 28 days post-infection. nih.gov
The following interactive table presents a summary of the pharmacokinetic parameters of an emtricitabine SSPN formulation in different preclinical models.
| Preclinical Model | Time to Cmax (hours) | Duration of Detectable Plasma Concentration (days) |
| Wistar Rats | 12 | 21 |
| New Zealand White Rabbits | 48 | 21 |
| Balb/C Mice | 24 | 28 |
| Data from a preclinical evaluation of long-acting emtricitabine semi-solid prodrug nanoparticle formulations. nih.gov |
These findings underscore the successful application of rational prodrug design to develop novel emtricitabine derivatives with significantly enhanced preclinical pharmacological profiles, paving the way for less frequent dosing regimens and improved patient adherence.
Computational and Theoretical Chemistry Studies of Emtricitabine Isopropyl Carbamate
Molecular Docking and Binding Interaction Analysis with Target Enzymes (e.g., HIV-1 Reverse Transcriptase)
Molecular docking is a computational technique pivotal in understanding how a ligand, such as the active metabolite of emtricitabine (B123318) isopropyl carbamate (B1207046), interacts with its biological target. In the context of HIV-1, the primary target is the reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus. nih.govwikipedia.org
Docking simulations predict the preferred orientation and binding affinity of the triphosphorylated active form of emtricitabine within the catalytic site of HIV-1 RT. These simulations are instrumental in elucidating the specific molecular interactions that underpin the inhibitory activity of the drug. The active metabolite, emtricitabine triphosphate (FTC-TP), acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP). nih.gov By occupying the active site, FTC-TP prevents the incorporation of dCTP into the growing viral DNA chain, leading to chain termination and halting viral replication. nih.gov
Studies on nucleoside reverse transcriptase inhibitors (NRTIs) have revealed key amino acid residues within the HIV-1 RT active site that are critical for binding. nih.govmdpi.com Although specific docking studies on emtricitabine isopropyl carbamate are not extensively published, inferences can be drawn from research on emtricitabine and other NRTIs. The binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and residues such as Tyr181, Tyr188, and Met184. nih.gov The presence of mutations in these residues, such as the M184V mutation, can significantly alter the binding affinity and lead to drug resistance. Molecular docking can be employed to study the impact of such mutations on the binding of emtricitabine triphosphate, providing a rationale for the observed resistance profiles. nih.gov
Table 1: Key Interacting Residues in HIV-1 RT with NRTI Analogs
| Residue | Interaction Type | Consequence of Mutation |
| Asp110 | Hydrogen Bonding | Reduced binding affinity |
| Asp185 | Hydrogen Bonding | Reduced binding affinity |
| Asp186 | Hydrogen Bonding | Reduced binding affinity |
| Met184 | Hydrophobic Interaction | High-level resistance to emtricitabine |
| Tyr115 | Hydrophobic Interaction | Altered positioning of the inhibitor |
| Phe160 | Hydrophobic Interaction | Reduced inhibitor binding |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations offer a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. For this compound, these calculations can provide insights into its electronic structure, conformational preferences, and the energetics of its conversion to the active triphosphate form.
Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. imedpub.com These properties are crucial for understanding how the prodrug is metabolized and how the active form interacts with the HIV-1 RT active site. The reactivity of the molecule, including its susceptibility to enzymatic hydrolysis to release emtricitabine, can be predicted by analyzing these electronic parameters.
Conformational analysis, another key aspect of quantum chemical calculations, helps in identifying the most stable three-dimensional structures of this compound. The conformation of the molecule can significantly influence its ability to be recognized and processed by cellular enzymes and to bind to its ultimate target. By understanding the preferred conformations, medicinal chemists can design prodrugs with improved metabolic stability and activity. nih.gov
Table 2: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Relates to the ability to donate electrons (reactivity) |
| LUMO Energy | Relates to the ability to accept electrons (reactivity) |
| HOMO-LUMO Gap | Indicator of chemical stability |
| Mulliken Atomic Charges | Provides insight into the distribution of charge within the molecule |
| Molecular Electrostatic Potential | Maps regions of positive and negative charge, indicating sites for interaction |
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Protein Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. drugbank.com While static docking studies offer a snapshot of the binding pose, MD simulations can reveal the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.
For this compound, MD simulations can be used to study the dynamic behavior of its active triphosphate form within the HIV-1 RT active site. These simulations can help to understand how the inhibitor and the enzyme adapt to each other upon binding and can reveal the role of water molecules in mediating their interactions. Furthermore, MD simulations are valuable in studying the effects of resistance-conferring mutations on the dynamics of the enzyme and its interaction with the inhibitor. drugbank.com
By simulating the system over nanoseconds or even microseconds, researchers can observe the subtle conformational changes that are crucial for biological function and drug action. This information is vital for designing inhibitors that are less susceptible to resistance.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Pre-clinical Context
The success of a drug candidate is highly dependent on its ADME properties, which determine its bioavailability and residence time in the body. In silico ADME prediction models have become an essential tool in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. biorxiv.org
For this compound, various computational models can be used to predict its ADME properties. These models are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), solubility, and polar surface area. The isopropyl carbamate moiety is designed to enhance the lipophilicity of emtricitabine, which is a highly water-soluble compound, thereby potentially improving its absorption. nih.gov
In silico tools can predict properties such as:
Absorption: Intestinal absorption and blood-brain barrier penetration.
Distribution: Plasma protein binding and volume of distribution.
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes. mdpi.com
Excretion: Likelihood of renal or hepatic clearance.
These predictions, while not a substitute for experimental studies, provide a valuable preclinical assessment of the compound's potential as a drug. nih.gov
Table 3: Predicted ADME Properties for Emtricitabine and its Prodrugs
| Property | Emtricitabine | This compound (Predicted) | Significance |
| Molecular Weight ( g/mol ) | 247.25 | 333.34 | Influences absorption and distribution |
| LogP | -0.6 | ~1.5 - 2.5 | Lipophilicity, affects membrane permeability |
| Aqueous Solubility | High | Moderate | Important for formulation and absorption |
| H-Bond Donors | 3 | 2 | Influences solubility and binding |
| H-Bond Acceptors | 5 | 6 | Influences solubility and binding |
Cheminformatics and Machine Learning Applications for Analog Discovery and Optimization
Cheminformatics and machine learning are increasingly being used to accelerate the drug discovery process. nih.gov These approaches leverage large datasets of chemical structures and biological activities to build predictive models that can identify novel drug candidates and optimize existing ones. youtube.com
In the context of emtricitabine, cheminformatics tools can be used to search vast chemical databases for compounds with similar structural features or predicted biological activities. This can lead to the discovery of new analogs with potentially improved properties.
Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for emtricitabine and its analogs to predict the antiviral activity of new, untested compounds. nih.govresearchgate.net These models can also be used to predict ADME and toxicity properties, allowing for a multi-parameter optimization of drug candidates. By using these computational approaches, researchers can prioritize the synthesis and testing of the most promising compounds, thereby saving time and resources. fao.org
Mechanisms of Drug Resistance at the Molecular and Cellular Level
Development of In Vitro Resistance Selection Models
In vitro resistance selection models are fundamental tools for predicting the genetic pathways to resistance that may occur in a clinical setting. These models typically involve the serial passage of a virus in cell culture in the presence of increasing concentrations of an antiviral drug. This process applies selective pressure on the viral population, favoring the growth of variants with reduced susceptibility to the drug.
For emtricitabine (B123318), a nucleoside reverse transcriptase inhibitor (NRTI), in vitro resistance selection experiments have been instrumental in identifying key mutations. nih.gov In these studies, HIV-1 is cultured in T-cell lines, and the emergence of resistant strains is monitored over time. nih.gov The genetic makeup of the resistant viruses is then analyzed to identify the specific mutations responsible for the observed resistance. These models allow for a controlled examination of the interplay between drug concentration and the selection of resistance mutations.
These in vitro systems have been used to evaluate emtricitabine alone and in combination with other antiretroviral agents, such as tenofovir (B777). nih.gov The data from these models have consistently shown that resistance to emtricitabine is primarily associated with a specific mutation in the reverse transcriptase enzyme. nih.gov
Characterization of Molecular Resistance Mutations (e.g., in viral enzymes)
The primary molecular mechanism of resistance to emtricitabine is the selection of the M184V or M184I mutation in the HIV-1 reverse transcriptase (RT) enzyme. nih.gov The reverse transcriptase is a critical viral enzyme that converts the viral RNA genome into DNA, a necessary step for viral replication.
The M184V/I mutation involves the substitution of methionine (M) at codon 184 of the reverse transcriptase with either valine (V) or isoleucine (I). nih.gov This single amino acid change in the enzyme's active site confers high-level resistance to emtricitabine. nih.gov While the M184V/I mutation is the most common and clinically significant resistance pathway for emtricitabine, other mutations in the reverse transcriptase can also contribute to reduced susceptibility, although to a lesser extent. nih.gov
It is important to note that while the M184V mutation confers resistance, it also has a negative impact on the virus's replicative capacity, often referred to as viral fitness. nih.gov
Investigation of Biochemical Mechanisms Underlying Resistance (e.g., altered binding, increased efflux, reduced activation)
The biochemical basis for resistance conferred by the M184V/I mutation lies in the altered interaction between the emtricitabine triphosphate (the active form of the drug) and the mutated reverse transcriptase enzyme. The presence of the bulkier valine or isoleucine residue at position 184 sterically hinders the binding of emtricitabine triphosphate to the enzyme's active site. This reduced binding affinity decreases the efficiency of the drug in inhibiting the reverse transcriptase, allowing viral replication to proceed even in the presence of the drug.
As a prodrug, emtricitabine isopropyl carbamate (B1207046) is designed to be metabolized within the body to release the active drug, emtricitabine. The efficiency of this intracellular conversion to emtricitabine triphosphate is a critical factor for its antiviral activity. While not a direct mechanism of viral resistance, alterations in cellular pathways responsible for drug activation could theoretically impact the intracellular concentration of the active drug, thereby influencing its effectiveness.
Strategies for Overcoming Resistance in Novel Emtricitabine Isopropyl Carbamate Analogues
Overcoming drug resistance is a key focus in the development of new antiviral agents. For emtricitabine and its analogues, several strategies are being explored. One approach is the development of novel prodrugs that can achieve higher intracellular concentrations of the active emtricitabine triphosphate, potentially overcoming the reduced binding affinity of resistant enzymes. For instance, conjugating emtricitabine with fatty acids has been shown to improve cellular uptake and result in a more potent analogue with a better resistance profile against some multidrug-resistant viruses. nih.gov
Another strategy involves the design of new emtricitabine analogues that are less susceptible to the effects of the M184V mutation. This could be achieved by modifying the chemical structure of the drug to improve its binding to the mutated reverse transcriptase.
Furthermore, combination therapy remains a cornerstone of antiretroviral treatment. Combining emtricitabine or its analogues with other antiretroviral drugs that have different resistance profiles can help to suppress the emergence of resistant strains. nih.gov For example, the combination of emtricitabine with tenofovir has been a widely used therapeutic option. nih.gov
Data on Emtricitabine Resistance Mutations
| Mutation | Associated Drug(s) | Effect on Susceptibility |
| M184V/I | Emtricitabine, Lamivudine | High-level resistance to emtricitabine and lamivudine. nih.govnih.gov |
| K65R | Tenofovir, Abacavir, Didanosine | Reduced susceptibility to tenofovir and other NRTIs. nih.gov |
Advanced Analytical Methodologies for Pre Clinical Research of Emtricitabine Isopropyl Carbamate
Development and Validation of Chromatographic Techniques for Purity, Potency, and Stability Assessment (e.g., HPLC, GC)
The assessment of purity, potency, and stability of Emtricitabine (B123318) Isopropyl Carbamate (B1207046) relies heavily on chromatographic techniques, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most prominent method. While specific validated methods for the isopropyl carbamate prodrug are not extensively published, the well-established methods for the parent compound, Emtricitabine, provide a robust framework for development.
A typical RP-HPLC method for the analysis of Emtricitabine involves a C18 column, a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, and UV detection. nih.govijpsonline.com The method would be optimized to separate Emtricitabine Isopropyl Carbamate from its parent drug, Emtricitabine, and any potential synthesis-related impurities or degradation products.
Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust. nih.gov For stability assessment, forced degradation studies are conducted by exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. researchgate.netnih.gov The developed HPLC method must be "stability-indicating," meaning it can effectively separate the intact drug from its degradation products. researchgate.netnih.gov
Gas Chromatography (GC) is less commonly used for compounds like Emtricitabine and its prodrugs due to their low volatility and thermal instability. However, GC could potentially be employed for the analysis of volatile impurities or starting materials if necessary, possibly after a derivatization step.
Table 1: Examples of RP-HPLC Methods Developed for the Parent Compound, Emtricitabine This table summarizes typical conditions that would serve as a starting point for developing a method for this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | RP C18 column (25 cm x 4.6 mm, 5 µm) nih.gov | Luna 5 µ C18 column (250 mm x 4.6 mm) ijpsonline.com | Inertsil ODS C18 column (250 mm x 4.6 mm, 5µ) nih.gov |
| Mobile Phase | Acetonitrile, phosphate (B84403) buffer (pH 4.4), and water (gradient elution) nih.gov | Methanol:Water (60:40 v/v) ijpsonline.com | Methanol:Acetonitrile:Water (50:20:30 v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov | Not Specified | 1.0 mL/min nih.gov |
| Detection | UV at 280 nm nih.govijpsonline.com | UV at 231 nm nih.gov | |
| Column Temp. | 35 °C nih.gov | Ambient | Ambient |
| Linearity Range | Not Specified | Not Specified | 40-100 µg/mL (for Emtricitabine) nih.gov |
| Key Application | Determination of related substances and assay of Emtricitabine. nih.gov | Estimation of Emtricitabine in tablet dosage form. ijpsonline.com | Estimation of Tenofovir (B777) and Emtricitabine in bulk and dosage form. nih.gov |
Application of High-Resolution Mass Spectrometry for Structural Characterization and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization of this compound and the identification of its metabolites. nih.gov The high mass accuracy of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of the elemental composition of the parent molecule and its metabolites with high confidence. nih.govmdpi.com
In pre-clinical studies, this compound is expected to be hydrolyzed in vivo to release the active parent drug, Emtricitabine. HRMS is critical in confirming this metabolic pathway. By analyzing samples from in vitro (e.g., liver microsomes) or ex vivo (e.g., plasma, tissue homogenates) studies, researchers can identify metabolites.
Tandem mass spectrometry (MS/MS) is used for detailed structural elucidation. The precursor ion (the protonated or sodiated molecule of the prodrug or a metabolite) is selected and fragmented to produce a characteristic pattern of product ions. mdpi.com For this compound, fragmentation would likely show the loss of the isopropyl carbamate group, yielding an ion corresponding to Emtricitabine, along with other signature fragments.
Table 2: Predicted HRMS Data and Fragmentation for this compound
| Compound | Molecular Formula | Exact Mass [M+H]⁺ (Da) | Key Predicted MS/MS Fragments |
| This compound | C₁₂H₁₆FN₃O₅S nih.gov | 334.0867 | m/z 248 (Loss of isopropyl isocyanate), m/z corresponding to Emtricitabine [M+H]⁺ |
| Emtricitabine (Metabolite) | C₈H₁₀FN₃O₃S | 248.0499 | Fragmentation pattern consistent with the Emtricitabine reference standard |
Quantitative Bioanalytical Methods for In Vitro and Ex Vivo Sample Analysis
Quantitative bioanalytical methods are essential for determining the concentration of this compound and its active metabolite, Emtricitabine, in various biological matrices from non-human pre-clinical studies. These matrices include cell lysates, tissue homogenates, and plasma. nih.gov The gold standard for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and speed. nih.gov
The development of a quantitative LC-MS/MS method involves optimizing chromatographic conditions to separate the analyte from matrix components and selecting specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard (SIL-IS). nih.gov The use of a SIL-IS is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.
For instance, a method for quantifying the parent drug, Emtricitabine, in human cervical tissue has been developed using infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI) and cross-validated with LC-MS/MS. nih.gov This study demonstrated the ability to quantify low concentrations of the drug in complex tissue matrices. nih.govnih.gov A similar approach would be adapted for the prodrug, where a method would be validated to simultaneously measure both this compound and the released Emtricitabine. The method validation would assess linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Table 3: Key Parameters for a Typical Quantitative Bioanalytical LC-MS/MS Method Based on established methods for the parent drug, Emtricitabine.
| Parameter | Description |
| Instrumentation | Triple Quadrupole or High-Resolution Mass Spectrometer coupled with a UHPLC system. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification. |
| Internal Standard | Stable Isotope-Labeled (e.g., Deuterated or ¹³C, ¹⁵N labeled) Emtricitabine and this compound. nih.gov |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences from the biological matrix. |
| Validation | Performed according to regulatory guidelines, establishing limits of quantification (LOQ), precision, and accuracy. nih.gov |
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D-NMR, X-ray crystallography for solid forms)
While HRMS provides valuable information on molecular formula and connectivity, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are used for unambiguous structural confirmation.
Two-Dimensional NMR (2D-NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. While one-dimensional (¹H and ¹³C) NMR provides initial information, 2D-NMR experiments are necessary to resolve complex spin systems and confirm connectivity.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) couplings within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, for example, by confirming the linkage between the isopropyl carbamate moiety and the pyrimidine (B1678525) ring.
X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a new chemical entity like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and stereochemistry. This technique is also vital for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and stability, which are critical aspects of pre-clinical development.
Future Research Directions and Translational Perspectives Pre Clinical Focus
Exploration of Novel Drug Delivery Systems and Formulations for Pre-clinical Models
A critical avenue for pre-clinical research on Emtricitabine (B123318) Isopropyl Carbamate (B1207046) involves the development of advanced drug delivery systems to optimize its pharmacokinetic profile. Long-acting injectable (LAI) formulations, in particular, offer the promise of improved patient adherence, a significant challenge in lifelong antiretroviral therapy. nih.gov
Pre-clinical assessment of semi-solid prodrug nanoparticle (SSPN) LAI formulations has been reported for other emtricitabine (FTC) prodrugs. nih.govnih.govjohnshopkins.edu This approach could be adapted for Emtricitabine Isopropyl Carbamate. In these systems, the prodrug is encapsulated within nanoparticles, which can be administered via intramuscular injection. nih.govresearchgate.net Pre-clinical studies in animal models such as rats, rabbits, and mice have demonstrated that such formulations can dramatically extend the pharmacokinetic half-life of the active drug for weeks. nih.govnih.gov For this compound, this would involve synthesizing and characterizing SSPN formulations and then evaluating their pharmacokinetics and antiviral activity in relevant pre-clinical models, including humanized mice. nih.govnih.gov
Another promising strategy is the use of nanocrystal technology. nih.govnih.gov By creating nanocrystals of the lipophilic prodrug, it is possible to form stable aqueous suspensions suitable for injection. nih.gov These nanocrystals can act as a depot at the injection site, slowly releasing the drug and maintaining therapeutic concentrations over an extended period. nih.gov This approach has been explored for other FTC prodrugs, where it was shown to facilitate uptake by macrophages, which are a major HIV reservoir. nih.gov Pre-clinical evaluation would involve assessing the physical and chemical stability of the nanocrystal formulation, followed by in vivo studies to determine its release profile and efficacy.
Table 1: Comparison of Novel Drug Delivery Systems for Pre-clinical Evaluation
| Delivery System | Mechanism | Potential Pre-clinical Focus for this compound | Key Research Findings from Related Compounds |
|---|---|---|---|
| Semi-Solid Prodrug Nanoparticles (SSPN) | Encapsulation of the prodrug in nanoparticles for sustained release after intramuscular injection. nih.gov | Formulation development, pharmacokinetic profiling in rats and rabbits, and antiviral efficacy studies in humanized mice. nih.govnih.gov | Achieved extended pharmacokinetic half-life across multiple pre-clinical species. nih.govnih.gov |
| Nanocrystals | Formation of stable, injectable nanocrystal suspensions that act as a drug depot. nih.gov | Synthesis of nanocrystals, evaluation of macrophage uptake, and long-term efficacy studies. nih.govnih.gov | Nanocrystals can be readily taken up by macrophages, potentially targeting viral reservoirs. nih.gov |
Integration of Omics Technologies (e.g., metabolomics, proteomics) in Pre-clinical Studies
The integration of "omics" technologies is essential for a comprehensive understanding of the biological effects of this compound at a molecular level. biobide.com These high-throughput methods can provide deep insights into drug mechanisms, host-virus interactions, and potential biomarkers before clinical trials. nih.govmdpi.com
Metabolomics: This approach can be used to study how this compound and its active metabolite, emtricitabine triphosphate, alter the metabolic landscape of both the host cell and the virus. Pre-clinical studies could analyze the intracellular metabolites in HIV-infected cells (e.g., T-cells, macrophages) following treatment. This could reveal off-target effects or identify metabolic pathways crucial for the drug's antiviral activity.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression in response to drug treatment. nih.gov This would be valuable for understanding the impact of this compound on host cellular proteins and viral proteins. For instance, it could identify host factors that are modulated by the drug to inhibit viral replication or reveal unexpected interactions with other cellular pathways. nih.gov
Transcriptomics: RNA-sequencing (RNA-Seq) can provide a global view of changes in gene expression. youtube.com In pre-clinical models, transcriptomics could be used to compare the gene expression profiles of infected cells treated with this compound versus untreated controls. This could help elucidate the drug's mechanism of action beyond reverse transcriptase inhibition and identify potential gene signatures associated with drug response or resistance. youtube.com
By combining these omics datasets, researchers can build a holistic model of the drug's activity, accelerating the discovery of biomarkers and optimizing its development. biobide.commdpi.com
Development of Advanced In Vitro and Ex Vivo Models for Efficacy and Safety Prediction
To improve the translation of pre-clinical findings to humans, research on this compound should leverage advanced in vitro and ex vivo models that better replicate human physiology than traditional 2D cell cultures. nih.govyoutube.com
3D Cell Cultures and Organoids: Three-dimensional (3D) cell cultures and organoids (tiny, self-organized 3D tissue cultures derived from stem cells) offer a more realistic microenvironment for studying HIV infection and drug efficacy. nih.govorganovirlabs.com For instance, gut and lymphoid organoids can be used to model HIV transmission and the establishment of viral reservoirs. nih.gov Evaluating this compound in these models could provide more accurate predictions of its ability to penetrate tissues and suppress viral replication in key anatomical sites. organovirlabs.com
Organ-on-a-Chip (OOC) Systems: OOCs are microfluidic devices that culture living cells in continuously perfused microchambers to simulate the activities, mechanics, and physiological responses of entire organs or organ systems. researchgate.netnih.gov A "gut-liver-on-a-chip" model, for example, could be used to study the oral absorption, first-pass metabolism, and potential hepatotoxicity of this compound in an integrated system that mimics human physiology. mdpi.com These models allow for the study of complex organ-organ interactions and can provide more predictive data on drug efficacy and safety, reducing reliance on animal models. nih.gov
These advanced models bridge the translational gap between animal studies and human clinical trials, offering more physiologically relevant platforms for pre-clinical drug evaluation. nih.govmdpi.com
Mechanistic Understanding of Prodrug Activation and Its Modulators
A fundamental pre-clinical goal is to fully understand the activation mechanism of this compound. As a prodrug, it is designed to be pharmacologically inactive until it undergoes enzymatic or chemical conversion in the body to release the active drug, emtricitabine. mdpi.com Emtricitabine is then phosphorylated by cellular enzymes to its active triphosphate form, which inhibits HIV reverse transcriptase. nih.govpatsnap.com
The isopropyl carbamate moiety is expected to be cleaved by intracellular esterases to release emtricitabine. researchgate.net Pre-clinical studies should focus on:
Identifying Specific Enzymes: Using in vitro assays with recombinant human enzymes or cell lysates to identify the specific carboxylesterases or other hydrolases responsible for cleaving the carbamate group.
Investigating Activation Kinetics: Quantifying the rate of conversion of the prodrug to emtricitabine within target cells, such as peripheral blood mononuclear cells (PBMCs) and macrophages. nih.gov This is crucial for understanding the efficiency of the prodrug strategy.
Studying Modulators: Investigating how the activation process might be influenced by modulators. This includes genetic polymorphisms in activating enzymes or co-administered drugs that could inhibit or induce these enzymes. mdpi.com For example, protein kinase C (PKC) modulators have been studied as latency-reversing agents, and understanding their interaction with prodrug activation pathways could be critical. pnas.org
A thorough understanding of these processes is vital for predicting inter-individual variability in drug response and potential drug-drug interactions.
Identifying Novel Targets and Combination Strategies for Antiviral Activity (Pre-clinical)
While emtricitabine's primary target is HIV reverse transcriptase, future pre-clinical research should explore its use in novel combination strategies to enhance antiviral activity and overcome resistance. patsnap.comdrugbank.com
Synergy with Other Antiretrovirals: Pre-clinical in vitro studies should assess the antiviral activity of this compound when combined with other antiretroviral agents that target different stages of the HIV lifecycle. eatg.orgnih.gov This includes protease inhibitors, integrase inhibitors, and newer classes like capsid inhibitors or maturation inhibitors. nih.gov The goal is to identify combinations that exhibit synergistic or additive effects, which could allow for lower doses and a higher barrier to resistance. nih.gov
Combination with Host-Targeting Agents: There is growing interest in agents that target host cell factors required for viral replication, rather than viral proteins themselves. nih.gov Pre-clinical studies could explore combining this compound with inhibitors of host proteins like the CCR5 co-receptor, which is crucial for viral entry. nih.gov This approach may be less susceptible to the development of viral resistance.
Exploring Novel Viral Targets: Although emtricitabine's target is well-defined, the prodrug moiety could have unforeseen effects. Pre-clinical studies could investigate if the isopropyl carbamate structure itself interacts with other viral or cellular targets before its cleavage. While speculative, this could uncover novel mechanisms of action. Research into repurposing drugs has shown that existing molecules can have unexpected activities against different targets. dovepress.com
Table 2: Potential Pre-clinical Combination Strategies
| Combination Class | Rationale | Example Agents for Pre-clinical Testing |
|---|---|---|
| Integrase Inhibitors | Target a different, essential step in the viral lifecycle, leading to potent viral suppression. hiv.govhiv.gov | Dolutegravir, Bictegravir, Raltegravir |
| Protease Inhibitors | Inhibit the cleavage of viral polyproteins, preventing the formation of mature, infectious virions. hiv.gov | Darunavir, Atazanavir |
| Capsid Inhibitors | A newer class of drugs that interfere with the HIV capsid, a protein shell that is critical for multiple stages of the viral lifecycle. nih.gov | Lenacapavir |
| Host-Targeting Agents (e.g., CCR5 Antagonists) | Block viral entry by targeting a host cell receptor, presenting a different mechanism that is less prone to viral escape mutations. nih.gov | Maraviroc |
Q & A
Q. What are the established synthetic routes for Emtricitabine Isopropyl Carbamate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via carbamate formation using isopropyl chloroformate and the parent amine (e.g., derived from emtricitabine). Key factors include:
- Temperature control : Optimal yields are achieved at 0–5°C to minimize side reactions like hydrolysis .
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) reduce water interference, improving carbamate stability .
- Stoichiometry : A 1.2:1 molar ratio of isopropyl chloroformate to amine ensures complete conversion . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product (molecular formula: C₁₂H₁₆FN₃O₅S, MW: 333.34) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage (e.g., δ ~155 ppm for carbonyl in ¹³C NMR) and isopropyl group integration .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 334.13) .
- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for pharmacological studies) .
Q. How does this compound’s stability vary under different storage and experimental conditions?
Stability is influenced by:
- pH : Hydrolysis occurs rapidly in acidic (pH < 3) or alkaline (pH > 9) conditions, degrading the carbamate bond .
- Temperature : Storage at –20°C in inert atmospheres (argon) prevents decomposition; room-temperature exposure >48 hours reduces potency by ~15% .
- Light sensitivity : Amber glassware is essential to prevent photodegradation .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s interaction with biological targets?
The carbamate moiety enables covalent modification of enzymes:
- Enzyme inhibition : The isopropyl carbamate group binds to active-site nucleophiles (e.g., serine in esterases), forming stable adducts that block substrate access . Kinetic assays (e.g., IC₅₀ determination via fluorogenic substrates) quantify inhibition potency .
- Antiviral activity : Structural analogs (e.g., 8-azaBINOL carbamates) show HIV-1 inhibition by disrupting viral entry or replication machinery, suggesting similar mechanisms for this compound .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and viral strains in antiviral studies .
- Compound purity : Impurities (e.g., emtricitabine byproducts) can skew results; validate via HPLC and spiked controls .
- Dose-response validation : Use multi-point dilution series instead of single-dose screening to avoid false negatives/positives .
Q. What metabolic pathways are implicated in this compound’s bioavailability and clearance?
Preliminary insights from carbamate analogs suggest:
- Hepatic metabolism : Cytochrome P450 (CYP3A4) oxidizes the isopropyl group, forming hydroxylated metabolites detectable via LC-MS/MS .
- Esterase-mediated hydrolysis : Plasma esterases cleave the carbamate bond, releasing emtricitabine and isopropanol. Metabolic stability assays (e.g., liver microsomes) quantify half-life (t₁/₂) .
Q. What formulation strategies address solubility and delivery challenges for this compound?
- Prodrug design : Conjugation with hydrophilic moieties (e.g., PEG) enhances aqueous solubility .
- Nanoencapsulation : Liposomal formulations improve bioavailability by protecting the carbamate from premature hydrolysis .
- pH-sensitive carriers : Targeted release in acidic environments (e.g., tumor tissues) minimizes off-target degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
